molecular formula C13H19N B8272278 N,N-diethyl-2,3-dihydro-1H-inden-2-amine

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B8272278
M. Wt: 189.30 g/mol
InChI Key: IPKWICPQIRRGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate for Anti-Parkinson Drugs
N,N-Diethyl-2,3-dihydro-1H-inden-2-amine is noted for its significance as an intermediate in the synthesis of rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a valuable therapeutic agent for managing Parkinson’s symptoms . The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes-1-ketoxime to yield this compound, which can then be converted into the final product through further reactions .

1.2 Synthesis Methodologies
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For instance, a method utilizing alumino-nickel under basic conditions has been developed to facilitate the reduction process without the need for pressurized hydrogenation, thus simplifying industrial production . This method not only enhances yield but also reduces operational costs.

Biological Activities

2.1 Neuroprotective Properties
Research indicates that compounds related to this compound exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases . The neuroprotective action is attributed to their ability to inhibit MAO-B activity, which is crucial in the metabolism of neurotransmitters like dopamine.

2.2 Antidiabetic Potential
In addition to its neuroprotective effects, recent studies have explored the antidiabetic properties of synthesized derivatives of this compound. In vitro and in vivo evaluations have shown promising results in lowering blood glucose levels and improving insulin sensitivity . This highlights the compound's versatility and potential application in diabetes management.

Case Studies and Research Findings

StudyFocusFindings
Patent CN101062897ASynthesis of RasagilineDeveloped a simplified synthesis route for N,N-diethyl-2,3-dihydro-1H-inden-2-amines as intermediates .
Research Article on NeuroprotectionBiological ActivityDemonstrated neuroprotective effects against oxidative stress in neuronal cells .
Antidiabetic Evaluation StudyTherapeutic PotentialShowed significant reduction in blood glucose levels using derivatives of the compound .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-3-14(4-2)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

IPKWICPQIRRGCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-inden-2(3H)-one (6.00 g, 45.4 mmol) in methanol (100 ml) was added diethylamine (6.64 g, 91 mmol), sodium cyanotrihydroborate (5.71 g, 91 mmol) and acetic acid (5.45 g, 91 mmol). The reaction mixture was stirred overnight and concentrated. The residue was diluted with methylene chloride, washed with saturated aqueous NaHCO3 (2×50 mL), dried over Na2SO4, filtered, and concentrated. The resulting residue was dissolved in 1M aqueous HCl (100 ml), and extracted with methylene chloride (2×50 mL). The aqueous layer was treated with 6N aqueous NaOH solution until the pH=14 and was extracted with methylene chloride (4×100 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
sodium cyanotrihydroborate
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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